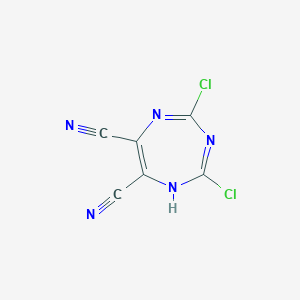
2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile is a heterocyclic compound containing nitrogen atoms within its seven-membered ring structure.
準備方法
The synthesis of 2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile typically involves cyclo-condensation reactions. One common method includes the reaction of o-phenylenediamine with 2-aminobenzamide in the presence of chlorinating agents. This process involves several steps, including cyclization, chlorination, and condensation . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
化学反応の分析
2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents such as isothiocyanates, pyrazoles, and thiazoles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization and Ring-Closing Metathesis: These reactions are used to modify the ring structure, resulting in new compounds with potentially different properties.
Common reagents and conditions for these reactions include bases like sodium hydroxide, chlorinating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology and Medicine: The compound and its derivatives exhibit various biological activities, including antibacterial, antiviral, and anticancer properties.
作用機序
The mechanism by which 2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity may result from inhibiting essential enzymes in bacterial cells, while its anticancer properties could involve disrupting cell division processes .
類似化合物との比較
2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile can be compared with other similar compounds, such as:
- 1H-1,2,4-Triazole-3,5-diamine hydrochloride
- 3,4-Dichloro-1,2,5-thiadiazole
- Benzo[f][1,3,5]triazepine derivatives
These compounds share similar ring structures and nitrogen content but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific chlorine and nitrile substituents, which contribute to its distinct chemical and biological properties .
特性
CAS番号 |
828295-04-1 |
|---|---|
分子式 |
C6HCl2N5 |
分子量 |
214.01 g/mol |
IUPAC名 |
2,4-dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile |
InChI |
InChI=1S/C6HCl2N5/c7-5-11-3(1-9)4(2-10)12-6(8)13-5/h(H,11,12,13) |
InChIキー |
QHNNZLBHBPEFPH-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(N=C(N=C(N1)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


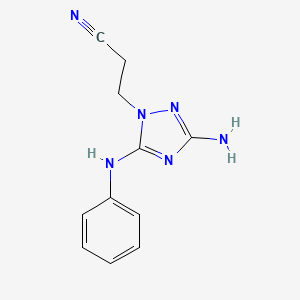
![3-[2-(4-Methoxyphenyl)ethenylidene]heptan-1-OL](/img/structure/B14226597.png)
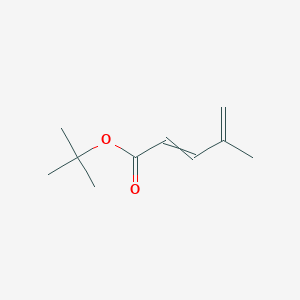
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
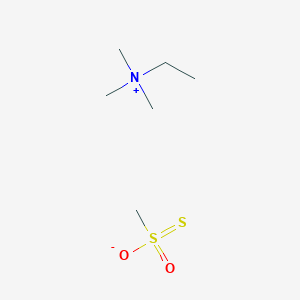

![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
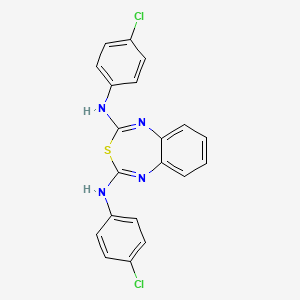
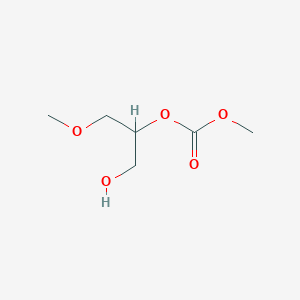

![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
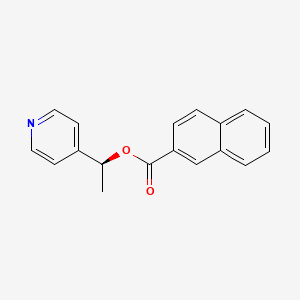
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
